Clomipramine D3
Clomipramine D3
The isotope labelled form of Clomipramine, an Imipramine derivative, has been found to be a 5-HT Receptor and Dopamine Receptor inhibitor that could be used as an antidepressant.
Brand Name:
Vulcanchem
CAS No.:
136765-29-2
VCID:
VC0196396
InChI:
InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3
SMILES:
CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl
Molecular Formula:
C19H23ClN2
Molecular Weight:
317.9 g/mol
Clomipramine D3
CAS No.: 136765-29-2
Cat. No.: VC0196396
Molecular Formula: C19H23ClN2
Molecular Weight: 317.9 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Description | The isotope labelled form of Clomipramine, an Imipramine derivative, has been found to be a 5-HT Receptor and Dopamine Receptor inhibitor that could be used as an antidepressant. |
|---|---|
| CAS No. | 136765-29-2 |
| Molecular Formula | C19H23ClN2 |
| Molecular Weight | 317.9 g/mol |
| IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
| Standard InChI | InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3 |
| Standard InChI Key | GDLIGKIOYRNHDA-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
| SMILES | CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl |
| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
| Appearance | Powder |
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